molecular formula C27H29N7O B12466336 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide

Cat. No.: B12466336
M. Wt: 467.6 g/mol
InChI Key: MZXYIIVCHMXEMC-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with amino groups and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, such as copper or palladium, to facilitate specific reaction steps and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino groups on the triazine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Aminopterin: Similar to methotrexate, used in research and as a chemotherapeutic agent.

    Methylammonium lead halide: Used in solar cells and other electronic applications.

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide is unique due to its specific substitution pattern on the triazine ring and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H29N7O

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29N7O/c1-17-5-10-21(11-6-17)29-26-32-25(33-27(34-26)30-22-12-7-18(2)8-13-22)28-16-24(35)31-23-14-9-19(3)15-20(23)4/h5-15H,16H2,1-4H3,(H,31,35)(H3,28,29,30,32,33,34)

InChI Key

MZXYIIVCHMXEMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=C(C=C(C=C3)C)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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